molecular formula C5H7N3O B8747494 (6-Aminopyridazin-3-yl)methanol

(6-Aminopyridazin-3-yl)methanol

Cat. No.: B8747494
M. Wt: 125.13 g/mol
InChI Key: FZYHZXZBQZGBIA-UHFFFAOYSA-N
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Description

IUPAC Classification and Molecular Architecture

The compound’s systematic IUPAC name, (6-aminopyridazin-3-yl)methanol , precisely describes its structure: a pyridazine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2) substituted with an amino group at position 6 and a hydroxymethyl group at position 3 (Figure 1). The molecular formula C₅H₇N₃O distinguishes it from pyridine analogs, with a molecular weight of 125.13 g/mol.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Density 1.3 ± 0.1 g/cm³
Melting Point 120°C
Boiling Point 320.2 ± 27.0°C at 760 mmHg
CAS Number 1314912-56-5 (base compound)

The SMILES notation C1=CC(=NN=C1CO)N and InChI key FZYHZXZBQZGBIA-UHFFFAOYSA-N provide unambiguous representations of its connectivity. X-ray crystallography data, though unavailable in cited sources, would typically reveal planar geometry with hydrogen bonding between the amino and hydroxymethyl groups.

Historical Context in Pyridazine Chemistry

Pyridazine chemistry originated in the late 19th century with Fischer’s synthesis of substituted derivatives, but the unsubstituted parent compound remained elusive until Taüber’s 1894 breakthrough. The discovery of This compound represents a modern evolution, enabled by advances in:

  • Regioselective amination : Selective introduction of the amino group at position 6 using Pd-catalyzed cross-coupling.
  • Hydroxymethylation strategies : Friedel-Crafts-type reactions or reductive amination to install the hydroxymethyl moiety.

A 2023 study demonstrated its bioisosteric equivalence to imidazo[1,2-a]pyrimidines in fungicide design, marking a pivotal application of Knorr’s original pyridazine concept.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

(6-aminopyridazin-3-yl)methanol

InChI

InChI=1S/C5H7N3O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2,(H2,6,8)

InChI Key

FZYHZXZBQZGBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include pyridine and pyridazine derivatives with hydroxymethyl or aminomethyl substituents. Differences in ring heteroatoms, substituent positions, and functional groups critically alter properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
(6-Aminopyridazin-3-yl)methanol C₅H₇N₃O 125.13 6-NH₂, 3-CH₂OH Pyridazine core; hydrochloride salt
(2-Aminopyridin-4-yl)-methanol C₆H₈N₂O 124.14 2-NH₂, 4-CH₂OH Pyridine core; polar substituents
(6-Iodopyridin-2-yl)-methanol C₆H₆INO 235.03 6-I, 2-CH₂OH Halogenated; potential for cross-coupling
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol C₁₁H₁₇N₃O 207.28 6-NH₂, piperidine-4-CH₂OH Bulky N-heterocycle; enhanced 3D structure
3-(6-Aminopyridazin-3-yl)thiophene C₇H₇N₃S 165.22 Pyridazine-thiophene fusion Sulfur-containing; extended π-system

Key Observations :

  • Heteroatom Influence : Pyridazines (two adjacent N atoms) exhibit distinct electronic properties compared to pyridines (one N atom), affecting solubility and hydrogen-bonding capacity.
  • Substituent Effects: Electron-withdrawing groups (e.g., iodine in (6-Iodopyridin-2-yl)-methanol) increase molecular weight and alter reactivity, while bulky groups (e.g., piperidine in ) may sterically hinder interactions.
  • Salt Formation: The hydrochloride salt of this compound improves water solubility, a common strategy for enhancing bioavailability in drug development .

Physicochemical Properties

  • Solubility : The hydroxymethyl group enhances hydrophilicity, but halogenation (e.g., iodine in ) or aromatic fusion (e.g., thiophene in ) increases hydrophobicity.
  • Stability: Light sensitivity is common among aminopyridazines, necessitating storage at 2–8°C for derivatives like this compound hydrochloride .
  • Reactivity: Amino groups facilitate electrophilic substitution, while hydroxymethyl groups allow oxidation to carboxylic acids or formation of esters.

Q & A

Q. How should researchers address contradictory data in spectroscopic characterization?

  • Conflict Resolution :
  • Cross-validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to confirm peak assignments .
  • Collaborative analysis : Share raw data (e.g., FID files) via platforms like PubChem to resolve discrepancies .

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